2-Propoxyethyl acetate
Description
Structure
3D Structure
Properties
CAS No. |
120519-46-2 |
|---|---|
Molecular Formula |
C7H16O4 |
Molecular Weight |
164.201 |
IUPAC Name |
acetic acid;1-propoxyethanol |
InChI |
InChI=1S/C5H12O2.C2H4O2/c1-3-4-7-5(2)6;1-2(3)4/h5-6H,3-4H2,1-2H3;1H3,(H,3,4) |
InChI Key |
HIMQVPRXJGLFGT-UHFFFAOYSA-N |
SMILES |
CCCOC(C)O.CC(=O)O |
Synonyms |
Propoxyethanol acetate |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Absorption and Excretion of PEA vs. EEA in Beagle Dogs
| Parameter | PEA | EEA |
|---|---|---|
| Inhalation (50 ppm, 1 hr) | 270 mg absorbed | 220 mg absorbed |
| Skin Absorption (60 min) | 750 mg | 640 mg |
| Urinary Elimination (IV) | 88% in 24 hr | 61% in 24 hr |
Table 2: Toxicity Profiles of Glycol Ether Acetates
| Compound | Irritation Potential | Haemolytic Activity | Neurotoxicity |
|---|---|---|---|
| PEA | Moderate | High | Low |
| EEA | Moderate | Moderate | Low |
| MEA | High | Low | High |
Data synthesized from .
Preparation Methods
Step 1: Synthesis of Ethylene Glycol Monopropyl Ether
The precursor 2-propoxyethanol is synthesized via the reaction of n-propanol with ethylene oxide using methyl disulfonate as a catalyst. The reaction proceeds at 50–80°C under pressurized conditions (2–4 bar), yielding ethylene glycol monopropyl ether with a narrow molecular weight distribution:
Step 2: Etherification to Form 2-Propoxyethyl Sulfonate
In this intermediate step, ethylene glycol monopropyl ether undergoes sulfonation with methylsulfonyl chloride () in the presence of triethylamine () as a base. The reaction is carried out at 0–5°C to minimize side reactions, producing the sulfonate ester:
Step 3: Acylation with Acetyl Chloride
The final step involves the acylation of the sulfonate intermediate with acetyl chloride () in a toluene solvent. Sodium carbonate () is added to neutralize HCl generated during the reaction. The process is conducted at 0–5°C to prevent thermal degradation, yielding this compound with a purity >98%:
Catalytic Transesterification
Transesterification offers an alternative route by reacting 2-propoxyethanol with an acetyl donor, such as vinyl acetate or acetic anhydride, in the presence of a basic catalyst.
Mechanism and Catalysts
Using sodium methoxide () as a catalyst, the reaction proceeds via nucleophilic acyl substitution. For example, vinyl acetate reacts with 2-propoxyethanol at 60–70°C, producing this compound and vinyl alcohol (which tautomerizes to acetaldehyde):
Advantages Over Direct Esterification
This method avoids equilibrium limitations and achieves higher yields (90–95%) due to the irreversibility of the reaction. Additionally, it reduces energy consumption by operating at lower temperatures.
Comparative Analysis of Preparation Methods
The table below summarizes key parameters for the primary synthesis routes:
| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Direct Esterification | 110–120 | 85–90 | 95 | ||
| Multi-Step Synthesis | , | 0–180 | 92–95 | 98 | |
| Transesterification | 60–70 | 90–95 | 97 |
Industrial-Scale Considerations
For large-scale production, the multi-step method (CN101475508A) is preferred due to its scalability and high yield. However, it requires specialized equipment for handling pressurized reactions and low-temperature conditions. In contrast, transesterification is more energy-efficient but necessitates stringent control over catalyst concentration to prevent side reactions .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing 2-propoxyethyl acetate in laboratory settings?
- Methodology : Use gas chromatography-mass spectrometry (GC-MS) for purity analysis, coupled with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure. Infrared (IR) spectroscopy can verify ester functional groups (C=O stretch at ~1740 cm⁻¹). Reference spectral databases like NIST Chemistry WebBook for validation .
- Data Interpretation : Compare retention times (GC) and fragmentation patterns (MS) with literature values. Quantify impurities using calibration curves.
Q. How should researchers safely handle this compound to minimize occupational exposure?
- Protocols :
- Engineering Controls : Use fume hoods for volatile handling .
- Personal Protective Equipment (PPE) : Nitrile gloves (tested per EN 374), chemical goggles, and lab coats. Respiratory protection (e.g., N95 masks) is required if ventilation is inadequate .
- Spill Management : Absorb with diatomaceous earth, decontaminate surfaces with ethanol, and dispose as hazardous waste .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Critical Properties :
- Boiling point: ~102°C (similar to 2-(2-butoxyethoxy)ethyl acetate) .
- LogP (octanol-water partition coefficient): Estimated ~1.2, indicating moderate hydrophobicity .
- Vapor pressure: ~0.5 mmHg at 25°C (extrapolated from glycol ether acetates) .
- Applications : Solvent choice for reactions requiring moderate polarity and low volatility.
Advanced Research Questions
Q. How does this compound’s toxicokinetic profile influence in vivo study design?
- Absorption & Metabolism :
- Rapid pulmonary and dermal absorption observed in beagle dogs (50 ppm exposure); metabolized to propoxyethanol and acetic acid via esterase activity .
- Experimental Design : Use radiolabeled compounds (e.g., ¹⁴C-acetate) to track metabolic pathways. Monitor urinary excretion of propoxyethanol metabolites .
Q. What mechanistic insights explain this compound’s reproductive toxicity in preclinical models?
- Toxicity Pathways :
- Testicular atrophy and reduced sperm motility observed in rats due to glycol ether metabolites (e.g., propoxyacetic acid) disrupting Sertoli cell function .
- In Vitro Models : Use Leydig cell cultures to assess steroidogenesis inhibition. Measure reactive oxygen species (ROS) generation as a toxicity marker .
Q. How can computational modeling predict this compound’s environmental fate and biodegradation?
- Tools :
- Use EPI Suite™ to estimate biodegradation half-life (BIOWIN model) and aquatic toxicity (ECOSAR).
- Key Parameters : Hydrolysis rate (pH-dependent), microbial degradation pathways .
Contradictions & Data Gaps
- Toxicity Data : reports mild ocular irritation in rabbits (100 mg dose), while highlights reproductive risks at lower chronic exposures. Resolve by conducting tiered toxicity testing (acute vs. chronic) .
- Synthesis Methods : Limited direct evidence; inferred protocols (e.g., acid-catalyzed esterification of 2-propoxyethanol) require validation via peer-reviewed studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
